4-(Dimethylamino)-3-methylbenzaldehyde

Description

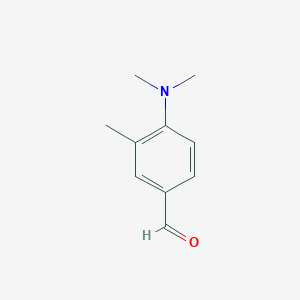

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-6-9(7-12)4-5-10(8)11(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOONFRKFJPYULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371221 | |

| Record name | 4-(dimethylamino)-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424-69-7 | |

| Record name | 4-(dimethylamino)-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Dimethylamino 3 Methylbenzaldehyde

Chemo- and Regioselective Synthesis Strategies

Achieving the desired isomer requires sophisticated synthetic approaches that can direct the formylation to the specific carbon atom, overcoming the inherent reactivity of other positions on the aromatic ring.

Ortho-Directed Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orgbaranlab.org

In the context of synthesizing 4-(Dimethylamino)-3-methylbenzaldehyde, the dimethylamino group of N,N-dimethyl-m-toluidine serves as an excellent DMG. The synthesis proceeds in two key steps:

Lithiation : The substrate, N,N-dimethyl-m-toluidine, is treated with a strong organolithium base such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). The Lewis basic nitrogen atom of the dimethylamino group coordinates to the lithium ion, directing the deprotonation to the adjacent ortho-position (C-4), which is sterically more accessible than the C-2 position. wikipedia.orgorganic-chemistry.org This forms a highly reactive aryllithium intermediate.

Formylation : The aryllithium species is then quenched with an electrophilic formylating agent. A common and effective reagent for this purpose is N,N-dimethylformamide (DMF). Subsequent acidic workup hydrolyzes the intermediate to yield the target aldehyde, this compound.

This methodology offers high regioselectivity, directly targeting the position ortho to the directing group, thus providing a reliable route to the desired product. wikipedia.org

Table 1: Ortho-Directed Metalation of N,N-dimethyl-m-toluidine

| Step | Reagent | Solvent | Conditions | Intermediate/Product |

| 1. Lithiation | n-Butyllithium | THF or Diethyl ether | Low temperature (e.g., -78 °C to 0 °C) | 4-(Dimethylamino)-3-methylphenyllithium |

| 2. Formylation | N,N-Dimethylformamide (DMF) | THF or Diethyl ether | Low temperature, followed by warming | This compound |

Formylation Reactions of Substituted Anilines

Direct formylation of electron-rich aromatic compounds presents another major pathway. The Vilsmeier-Haack reaction is a classic and highly effective method for formylating activated arenes like N,N-disubstituted anilines. wikipedia.orgorganic-chemistry.orgnumberanalytics.com

The reaction mechanism involves an initial reaction between a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). wikipedia.orgijpcbs.com This in situ preparation generates a highly electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent. wikipedia.orgwikipedia.org

This electrophile then attacks the electron-rich aromatic ring of N,N-dimethyl-m-toluidine. The powerful electron-donating dimethylamino group strongly activates the ortho and para positions for electrophilic aromatic substitution. While the para position is blocked by the methyl group, the Vilsmeier reagent attacks an available ortho position. Formylation occurs preferentially at the C-4 position over the more sterically hindered C-2 position. The resulting iminium ion is subsequently hydrolyzed during aqueous workup to furnish the final aldehyde product. wikipedia.org

Another formylation technique is the Duff reaction, which employs hexamine as the formyl source. wikipedia.org However, this reaction is typically used for phenols and is often inefficient for other substrates, making the Vilsmeier-Haack reaction the more common choice for this transformation. wikipedia.orgecu.edu

Table 2: Vilsmeier-Haack Reaction Conditions

| Substrate | Formylating Reagent | Solvent | Typical Yield | Reference |

| N,N-dimethyl-m-toluidine | POCl₃ / DMF | Dichloromethane or neat | Good to Excellent | wikipedia.org, ijpcbs.com |

Functional Group Interconversion Routes to the Aldehyde Moiety

An alternative to direct C-H formylation is the conversion of a pre-existing functional group at the C-4 position into an aldehyde. This two-step approach relies on the availability of suitable precursors.

Oxidation of a Benzyl (B1604629) Alcohol: The selective oxidation of 4-(dimethylamino)-3-methylbenzyl alcohol offers a direct route to the aldehyde. A variety of reagents can achieve this transformation, with a key consideration being the prevention of over-oxidation to the carboxylic acid and avoiding side reactions with the amine functionality. beilstein-journals.org Mild and selective oxidizing agents are preferred, such as:

Manganese dioxide (MnO₂): A classic reagent for the oxidation of benzylic and allylic alcohols.

TEMPO-catalyzed oxidation: Using (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite. researchgate.netorganic-chemistry.org

Photochemical oxidation: Metal-free methods using photocatalysts like Eosin Y and molecular oxygen under light irradiation provide a green alternative. organic-chemistry.org

Reduction of Carboxylic Acid Derivatives: The partial reduction of a carboxylic acid or its derivatives, such as esters or acid chlorides, can yield the desired aldehyde. Careful selection of the reducing agent is critical to stop the reaction at the aldehyde stage without further reduction to the alcohol.

From Esters: Reagents like Diisobutylaluminium hydride (DIBAL-H) are commonly used to reduce esters to aldehydes at low temperatures.

From Tertiary Amides: The reduction of Weinreb amides (N-methoxy-N-methylamides) with organolithium or hydride reagents is a reliable method for aldehyde synthesis. More recently, methods for the direct reduction of tertiary benzamides to aldehydes using reagents like Cp₂Zr(H)Cl have been developed. uwindsor.ca

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances.

Solvent-Free Reaction Conditions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, offers a promising solvent-free alternative. nih.govbeilstein-journals.org

Potential solvent-free applications for this synthesis include:

Mechanochemical Oxidation: The oxidation of a benzyl alcohol precursor could be performed under solvent-free mechanochemical conditions, for instance using an oxidant like oxone in the presence of a catalyst. nih.gov

Solid-State Formylation: While less common, solid-state or solvent-free versions of formylation reactions can be developed, potentially using solid-supported reagents or by simply grinding the reactants together, sometimes with a catalytic amount of a liquid auxiliary. rsc.orgresearchgate.net

These methods can lead to higher efficiency, reduced waste, and simplified purification procedures. nih.govacs.org

Catalytic Pathways for Enhanced Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction, calculating how much of the starting materials become part of the final product. nih.gov Many classical stoichiometric reactions, including the Vilsmeier-Haack reaction, have poor atom economy due to the generation of large amounts of byproducts (e.g., phosphoric acid derivatives). wikipedia.orgnih.gov

Developing catalytic pathways is crucial for improving atom economy.

Catalytic Formylation: Research is ongoing to develop catalytic versions of formylation reactions that avoid stoichiometric, wasteful reagents. This includes using transition metal catalysts to facilitate C-H formylation with less hazardous formyl sources. frontiersin.org

Catalytic N-Formylation: While not a direct route to the target compound, the development of catalytic N-formylation of anilines using safer CO surrogates like formic acid or oxalic acid highlights the trend towards more sustainable catalytic processes in amine chemistry. nih.govacs.orgrsc.org These principles can be extended to C-formylation reactions.

By embracing catalytic and solvent-free methods, the synthesis of this compound can be aligned with the principles of green chemistry, making it a more sustainable and efficient process.

Waste Minimization and Process Intensification

The synthesis of aromatic aldehydes, including this compound, traditionally involves methods that can generate significant waste and utilize hazardous materials. Modern approaches to chemical synthesis prioritize waste minimization and process intensification, focusing on improving efficiency and reducing environmental impact.

Process intensification refers to the development of novel apparatuses and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. For aromatic aldehyde synthesis, this can be achieved by moving from traditional batch reactors to continuous-flow systems, which offer superior heat and mass transfer, leading to higher yields and selectivities with reduced reaction times and waste. researchgate.net

Key strategies for waste minimization applicable to the synthesis of this compound include:

Catalyst Selection: Shifting from stoichiometric reagents to catalytic systems is paramount. For instance, the oxidation of the corresponding benzyl alcohol can be achieved using recyclable supported metal catalysts, such as palladium on graphene oxide, which demonstrates high selectivity and can be reused multiple times, significantly reducing waste. benthamdirect.com

Green Solvents: Replacing traditional, volatile, and often toxic organic solvents with greener alternatives or even performing reactions in aqueous media can drastically reduce the environmental footprint of the synthesis. scielo.org.mxresearchgate.net

Biocatalysis: The use of enzymes or whole-cell biocatalysts for key synthetic steps, such as the reduction of a precursor ketone or the oxidation of a precursor alcohol, represents a highly sustainable approach. scielo.org.mxresearchgate.net These biocatalytic methods operate under mild conditions and can exhibit high chemo-, regio-, and enantioselectivity, often eliminating the need for protecting groups and reducing waste streams. scielo.org.mx

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. One-pot, multi-step reactions, where intermediates are not isolated, can significantly improve atom economy and reduce waste from purification steps. researchgate.netrug.nlacs.org

A hypothetical comparison of a traditional versus an intensified process for a related benzaldehyde (B42025) synthesis highlights the potential benefits.

Table 1: Comparison of Traditional vs. Intensified Synthesis of a Substituted Benzaldehyde

| Parameter | Traditional Batch Process | Intensified Flow Process |

|---|---|---|

| Reaction Time | 12-24 hours | 5-15 minutes |

| Solvent Volume | High | Significantly Reduced |

| Catalyst | Stoichiometric, single-use | Catalytic, recyclable |

| Waste Generation | High (by-products, solvent) | Minimized |

| Process Safety | Risk of thermal runaway | Inherently safer due to small volumes |

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, or continuous manufacturing, has emerged as a transformative technology in chemical synthesis, offering enhanced safety, efficiency, and scalability over traditional batch methods. chimia.ch Its application to the synthesis of this compound would involve pumping streams of reactants through a network of tubes and reactors where mixing and reaction occur.

The synthesis of substituted benzaldehydes often involves reactions such as formylation, oxidation, or amination. These can be readily adapted to continuous flow setups. For example, a Vilsmeier-Haack formylation, a common method for producing aromatic aldehydes, can be performed under flow conditions to mitigate the safety risks associated with the highly reactive and potentially carcinogenic intermediates formed. researchgate.net

Microreactor Technologies for Scalable Production

Microreactors are a cornerstone of flow chemistry, characterized by channels with dimensions typically in the sub-millimeter range. chimia.ch This small scale provides an exceptionally high surface-area-to-volume ratio, enabling rapid heat exchange and precise temperature control that is unachievable in large batch vessels. chimia.chcomsol.com

For the synthesis of this compound, microreactors would offer several advantages:

Enhanced Safety: Highly exothermic reactions, such as nitration or certain oxidations, can be controlled safely, as the small reaction volume prevents the buildup of heat and the risk of thermal runaway.

Improved Yield and Selectivity: Precise control over reaction parameters like temperature, pressure, and residence time leads to fewer side reactions and a cleaner product profile. chimia.ch

Rapid Process Development: The small scale allows for quick screening of reaction conditions, accelerating the optimization phase.

Scalability: Production can be scaled up by "numbering-up"—running multiple microreactors in parallel—rather than redesigning a larger reactor, which can be a complex and costly process.

A potential continuous flow synthesis could involve the oxidation of 4-(dimethylamino)-3-methylbenzyl alcohol. A solution of the alcohol and an oxidizing agent would be continuously fed into a microreactor containing an immobilized catalyst, with the product stream being collected at the outlet.

Automated Synthesis and Process Optimization

The integration of automation with continuous flow systems allows for real-time monitoring and optimization of chemical reactions. Process Analytical Technology (PAT) tools, such as in-line spectroscopy (e.g., FT-IR, Raman), can be used to continuously analyze the reaction stream. This data is fed to a control system that can automatically adjust parameters like flow rate, temperature, or reactant ratios to maintain optimal conditions and maximize yield.

Machine learning algorithms can be employed for advanced process optimization. These algorithms can explore a wide range of reaction conditions systematically, learning from each experiment to predict the optimal parameters far more efficiently than traditional one-variable-at-a-time methods. This automated self-optimization approach significantly reduces the time and resources required for process development.

Table 2: Variables for Automated Optimization in the Synthesis of this compound

| Variable | Range | Optimization Goal |

|---|---|---|

| Temperature | 20-150 °C | Maximize Yield, Minimize Impurities |

| Residence Time | 1-30 minutes | Maximize Throughput |

| Reactant Molar Ratio | 1:1 to 1:5 | Maximize Conversion of Limiting Reagent |

| Catalyst Loading | Variable | Minimize Cost, Maximize Conversion |

Stereoselective Synthesis of Chiral Derivatives (if applicable, through further derivatization)

The molecule this compound itself is achiral and therefore does not have enantiomers. However, the aldehyde functional group serves as a versatile handle for further derivatization to create chiral molecules. Stereoselective synthesis would be crucial in these subsequent reactions to produce a single desired enantiomer, which is often a requirement for biologically active compounds.

A common reaction that can introduce a chiral center is the addition of a nucleophile to the carbonyl carbon of the aldehyde. Examples include:

Grignard or Organolithium Addition: Reaction of the aldehyde with an organometallic reagent (e.g., ethylmagnesium bromide) would produce a chiral secondary alcohol. The use of a chiral ligand or catalyst could direct the reaction to favor the formation of one enantiomer over the other.

Aldol Condensation: Reaction with a ketone in the presence of a chiral catalyst (e.g., a proline-based organocatalyst) can lead to the formation of a chiral β-hydroxy ketone with high enantioselectivity.

Asymmetric Reductive Amination: The aldehyde can be converted into a chiral amine through reaction with an amine followed by asymmetric reduction of the resulting imine, often using a chiral catalyst or reducing agent.

The development of such a stereoselective derivatization would require extensive screening of catalysts, solvents, and reaction conditions to achieve high enantiomeric excess (ee).

Table 3: Potential Chiral Derivatizations of this compound

| Reaction Type | Reagent(s) | Chiral Product |

|---|---|---|

| Grignard Reaction | Ethylmagnesium Bromide, Chiral Ligand | 1-(4-(Dimethylamino)-3-methylphenyl)propan-1-ol |

| Aldol Condensation | Acetone, Chiral Organocatalyst | 4-Hydroxy-4-(4-(dimethylamino)-3-methylphenyl)butan-2-one |

| Reductive Amination | Benzylamine, Chiral Reducing Agent | N-Benzyl-1-(4-(dimethylamino)-3-methylphenyl)methanamine |

Reaction Mechanisms and Reactivity Studies of 4 Dimethylamino 3 Methylbenzaldehyde

Mechanistic Investigations of Aldehyde Transformations

The reactivity of 4-(Dimethylamino)-3-methylbenzaldehyde is largely dictated by the aldehyde functional group. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophiles. masterorganicchemistry.com The presence of the electron-donating dimethylamino and methyl groups on the aromatic ring increases the electron density on the carbonyl carbon, which can modulate its reactivity compared to unsubstituted benzaldehyde (B42025).

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. libretexts.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com This intermediate is then typically protonated to yield an alcohol. youtube.com

The general mechanism proceeds in two main steps:

Nucleophilic Attack: The nucleophile forms a new covalent bond with the carbonyl carbon. This is often the rate-determining step and results in the carbon's rehybridization from sp² to sp³. libretexts.orgmasterorganicchemistry.com

Protonation: The negatively charged oxygen of the alkoxide intermediate accepts a proton from a protic solvent or an acid added during workup, forming the final alcohol product. youtube.com

For this compound, the addition of strong nucleophiles like Grignard reagents (R-MgX) or organolithium compounds (R-Li) is generally irreversible, leading to the formation of secondary alcohols. masterorganicchemistry.com Weaker nucleophiles, such as cyanide or water, can participate in reversible addition reactions. masterorganicchemistry.com The stereochemical outcome of these reactions can be significant; if the addition creates a new chiral center, a racemic mixture of enantiomers is typically formed because the planar carbonyl group can be attacked from either face with equal probability. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions This table is illustrative, based on general aldehyde reactivity, as specific studies on this compound are limited.

| Nucleophile | Reagent Type | Product Class |

|---|---|---|

| Hydride (H⁻) | Reducing Agents (e.g., NaBH₄, LiAlH₄) | Primary Alcohol |

| Alkyl/Aryl (R⁻) | Organometallics (e.g., Grignard, Organolithium) | Secondary Alcohol |

| Cyanide (CN⁻) | Cyanide Salts (e.g., NaCN, KCN) with acid | Cyanohydrin |

Condensation reactions are fundamental to the synthetic utility of this compound, allowing for the formation of new carbon-carbon and carbon-nitrogen double bonds.

Reaction with Amines: Primary amines react with aldehydes via nucleophilic addition to form an unstable hemiaminal intermediate. mdpi.com This intermediate then dehydrates to form a stable Schiff base (or imine). The reaction is typically catalyzed by acid. Secondary amines react to form enamines. The formation of hemiaminals can be a stable endpoint in certain cases, with stability influenced by substituents on the phenyl ring. mdpi.com

Reaction with Active Methylene (B1212753) Compounds: The Knoevenagel condensation is a key reaction involving aldehydes and compounds with an "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate). researchgate.netorganic-chemistry.org The reaction is typically base-catalyzed, where the base (like piperidine (B6355638) or ammonium (B1175870) acetate) deprotonates the active methylene compound to generate a nucleophilic carbanion. researchgate.netnih.gov This carbanion then attacks the aldehyde's carbonyl carbon. The subsequent intermediate undergoes dehydration to yield a stable α,β-unsaturated product. researchgate.net Various catalysts and conditions, including solvent-free grinding and microwave irradiation, have been employed to promote Knoevenagel condensations efficiently. organic-chemistry.orgresearchgate.net

Table 2: Knoevenagel Condensation of Aromatic Aldehydes This table presents general findings for aromatic aldehydes, which are applicable to this compound.

| Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Malononitrile | Triphenylphosphine, solvent-free | (E)-2-Arylmethylenemalononitrile | organic-chemistry.org |

| Ethyl Cyanoacetate | Lipase in water-ethanol | Ethyl (E)-2-cyano-3-arylacrylate | researchgate.net |

| Various | Gallium Chloride (GaCl₃), grind stone | Substituted Alkenes | researchgate.net |

| 2,4-Pentanedione | Ammonium Acetate, ethanol (B145695) | 3-(Arylmethylene)pentane-2,4-dione | nih.gov |

The aldehyde group in this compound can be readily oxidized or reduced.

Oxidation: Aldehydes are easily oxidized to form carboxylic acids. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The aldehyde group can be oxidized to a carboxylic acid. This transformation results in the formation of 4-(Dimethylamino)-3-methylbenzoic acid.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (4-(Dimethylamino)-3-methylphenyl)methanol. Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. A study on the reduction of the related 4-(dimethylamino)benzaldehyde (B131446) using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of potassium carbonate demonstrated an efficient and chemoselective method for converting the aldehyde to its alcohol. researchgate.net This method is notable for its tolerance of other reducible functional groups. researchgate.net

Reactivity of the Dimethylamino Group

The dimethylamino group is a key modulator of the molecule's reactivity, both at the aromatic ring and at the nitrogen atom itself.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. youtube.com The reaction proceeds via a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or σ-complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com

In this compound, the benzene ring is substituted with three groups: an aldehyde (-CHO), a methyl group (-CH₃), and a dimethylamino group (-N(CH₃)₂).

Directing Effects: The dimethylamino group is a very strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. lkouniv.ac.in The methyl group is a weak activating group and also an ortho, para-director. The aldehyde group is a deactivating group and a meta-director.

Regioselectivity: In polysubstituted benzenes, the most powerful activating group generally controls the position of further substitution. lkouniv.ac.in Therefore, the dimethylamino group will dictate the regiochemical outcome. The positions ortho to the dimethylamino group are C3 and C5. The position para is C1, which is already occupied by the aldehyde. The C3 position is also occupied by the methyl group. Thus, the most likely position for electrophilic attack is the C5 position, which is ortho to the powerful dimethylamino director and meta to the deactivating aldehyde group.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product |

|---|---|---|

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 4-(Dimethylamino)-3-methyl-5-nitrobenzaldehyde |

| Halogenation | Br⁺ or Cl⁺ (from Br₂/FeBr₃ or Cl₂/FeCl₃) | 5-Bromo-4-(dimethylamino)-3-methylbenzaldehyde |

| Sulfonation | SO₃ (from fuming H₂SO₄) | 4-(Dimethylamino)-5-formyl-2-methylbenzenesulfonic acid |

The lone pair of electrons on the nitrogen atom of the dimethylamino group allows it to act as a nucleophile or a base.

N-Oxidation: Tertiary amines can be oxidized to tertiary amine N-oxides using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction would convert the dimethylamino group of this compound into a dimethylamine (B145610) N-oxide group.

Quaternization: As a nucleophile, the tertiary amine can react with alkyl halides (e.g., iodomethane, bromoethane) in a process called quaternization. researchgate.netmdpi.com This is an Sₙ2 reaction where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a quaternary ammonium salt. mdpi.com The resulting salt carries a permanent positive charge on the nitrogen atom. The efficiency of quaternization can be influenced by the nature of the alkyl halide and the reaction conditions, such as the use of a solvent or neat conditions at elevated temperatures. nih.govgoogle.com Studies have shown that amines with electron-donating substituents can be more easily quaternized. nih.gov

Role of the Methyl Substituent in Directing Aromatic Reactivity

The reactivity of the aromatic ring in this compound is governed by the electronic and steric interplay of its three substituents: the dimethylamino group, the methyl group, and the formyl (aldehyde) group. The dimethylamino group at position C4 is a powerful activating group, meaning it increases the rate of electrophilic aromatic substitution. It is strongly ortho, para-directing due to its ability to donate electron density to the ring via resonance. The methyl group at C3 is a less potent activating group that directs to the ortho and para positions primarily through hyperconjugation and a weak positive inductive effect (+I). arkat-usa.orgnist.gov The formyl group at C1 is a deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position.

In electrophilic substitution reactions, the directing effects of these groups combine to determine the position of the incoming electrophile. The dimethylamino group is the most influential director. It strongly activates the positions ortho (C3, C5) and para (C1) to it.

Position C1: This position is para to the dimethylamino group but is already substituted with the deactivating formyl group, making further substitution here highly unlikely.

Position C3: This position is ortho to the dimethylamino group but is blocked by the methyl substituent.

Position C5: This position is ortho to the powerful dimethylamino director and meta to the weaker methyl director. This makes it the most electron-rich and sterically accessible position for electrophilic attack.

Position C2: This position is ortho to the methyl group and meta to the dimethylamino group. It experiences some activation from the methyl group but significantly less than the positions activated by the dimethylamino group. Furthermore, it is sterically hindered by the adjacent methyl group.

Position C6: This position is para to the methyl group and ortho to the formyl group, making it electronically deactivated.

Therefore, the combined influence of the substituents overwhelmingly directs electrophilic attack to the C5 position. The methyl group at C3 serves to "lock in" this regioselectivity by blocking one of the two positions most activated by the dominant dimethylamino group.

| Position | Electronic Effect of -N(CH₃)₂ (at C4) | Electronic Effect of -CH₃ (at C3) | Electronic Effect of -CHO (at C1) | Net Predicted Reactivity |

|---|---|---|---|---|

| C2 | Meta (weakly activating) | Ortho (activating) | Ortho (deactivating) | Low (sterically hindered) |

| C5 | Ortho (strongly activating) | Meta (weakly activating) | Meta (weakly deactivating) | High (most favored site) |

| C6 | Meta (weakly activating) | Para (activating) | Ortho (deactivating) | Very Low |

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nist.govhmdb.ca Aldehydes are frequent participants in many canonical MCRs, including the Biginelli, Hantzsch, and Ugi reactions. hmdb.caebi.ac.uk

This compound is well-suited to act as the aldehyde component in such reactions. A prime example is the Biginelli reaction, a one-pot cyclocondensation that produces dihydropyrimidinones, which are of significant interest in medicinal chemistry. In a typical Biginelli reaction, an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) are reacted under acidic conditions.

The reaction mechanism begins with the acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. The electron-donating nature of the 4-(dimethylamino)-3-methylphenyl group can stabilize this cationic intermediate, potentially influencing the reaction rate. This is followed by the nucleophilic addition of the ketoester enolate to the iminium ion and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product. The substitution pattern on the benzaldehyde ring is transferred directly to the corresponding position on the final heterocyclic product.

| Component Role | Example Reactant | Structure |

|---|---|---|

| Aldehyde | This compound | C₁₀H₁₃NO |

| Active Methylene Compound | Ethyl acetoacetate | C₆H₁₀O₃ |

| Urea Source | Urea | CH₄N₂O |

Kinetic and Thermodynamic Analysis of Key Reactions

The kinetic and thermodynamic parameters of reactions involving this compound are dictated by its structure, particularly the electronic properties of its substituents. While specific studies on this exact molecule are limited, analysis of closely related compounds provides significant insight.

Thermodynamic Considerations: A key thermodynamic parameter for substituted benzaldehydes is their proton affinity, which quantifies their basicity in the gas phase. Studies have shown that electron-donating substituents increase the proton affinity of benzaldehydes relative to the unsubstituted parent compound. The NIST Chemistry WebBook provides thermodynamic data for the parent compound, 4-(Dimethylamino)benzaldehyde. nist.gov

The data shows that the dimethylamino group significantly increases the proton affinity compared to benzaldehyde, indicating greater stabilization of the protonated species (conjugate acid). The addition of a methyl group at the C3 position in this compound would be expected to further increase the proton affinity and gas basicity due to its own weak electron-donating inductive and hyperconjugation effects.

| Compound | Proton Affinity (kJ/mol) | Gas Basicity (kJ/mol) | Source |

|---|---|---|---|

| Benzaldehyde | 838.2 | 808.4 | |

| 4-(Dimethylamino)benzaldehyde | 924.8 | 898.3 | nist.gov |

| This compound | Predicted to be >924.8 | Predicted to be >898.3 | - |

Predicted values are based on established substituent effects.

Kinetic Analysis: Reaction kinetics are also sensitive to substituent effects. In reactions where the aldehyde acts as an electrophile, electron-donating groups can decrease the reaction rate by reducing the partial positive charge on the carbonyl carbon. For instance, kinetic studies of the Wittig-Horner reaction show that electron-withdrawing groups on the benzaldehyde ring accelerate the reaction. arkat-usa.org This suggests that this compound, with its two electron-donating groups, would react relatively slowly in such nucleophilic addition reactions compared to benzaldehydes bearing electron-withdrawing groups.

In reactions involving enzyme binding, thermodynamic parameters can reveal the nature of the interaction. A study on substituted benzamidines binding to trypsin showed that binding is characterized by a negative change in heat capacity (ΔCp), with both enthalpy (ΔH) and entropy (ΔS) being favorable within a specific temperature range. nih.gov This enthalpy-entropy compensation is common in processes driven by hydrophobic interactions. nih.gov While this is a binding study, it underscores how substituents finely tune the thermodynamic profile of molecular interactions.

Derivatization and Functionalization Strategies

Synthesis of Novel Aromatic and Heterocyclic Scaffolds

The reactivity of the aldehyde group is central to the construction of new ring systems. It readily participates in condensation and cycloaddition reactions, providing access to a diverse array of larger molecular frameworks.

The most direct derivatization of 4-(Dimethylamino)-3-methylbenzaldehyde involves the condensation of its aldehyde group with primary amines to form Schiff bases, also known as imines or azomethines. This reaction is typically carried out by refluxing the aldehyde with a substituted amine in a solvent like ethanol (B145695), often with a few drops of an acid catalyst such as concentrated sulfuric acid. orientjchem.org The formation of the characteristic C=N double bond is a key step that opens pathways to more complex heterocyclic compounds. researchgate.net These Schiff bases are not just final products but also serve as crucial intermediates for synthesizing various heterocyclic structures. researchgate.net

A variety of amines can be used in this reaction, leading to a wide range of Schiff base derivatives. The general scheme involves the reaction of 4-(dimethylamino)benzaldehyde (B131446) with different amino compounds to yield the corresponding imine. researchgate.net

Table 1: Examples of Schiff Base Synthesis from Benzaldehyde (B42025) Derivatives This table illustrates the types of amines that can be reacted with substituted benzaldehydes to form Schiff bases, based on established synthetic protocols.

| Aldehyde Reactant | Amine Reactant | Solvent/Catalyst | Resulting Schiff Base Type |

|---|---|---|---|

| 4-(Dimethylamino)benzaldehyde | Aniline and substituted anilines | Ethanol / H₂SO₄ | Aromatic Imines orientjchem.org |

| 4-(Dimethylamino)benzaldehyde | Various amino derivatives | Not specified | Azomethines researchgate.net |

| Cefotaxime (amine derivative) | 4-N,N-dimethylaminobenzaldehyde | Methanol / Acetic Acid | Thiazolyl Imines scirp.org |

Cycloaddition reactions offer a powerful method for constructing seven-membered rings, which are present in many bioactive natural products. uchicago.edu While direct cycloaddition using this compound is not extensively documented, its derivatives can be tailored to participate in such reactions. For instance, the aldehyde can be converted into a more reactive species, like an alkenyl-substituted indole, which can then undergo a dearomative (4+3) cycloaddition with an in-situ generated oxyallyl cation. uchicago.edu

These transformations, often mediated by transition metals or Lewis acids, can proceed with high stereoselectivity. nih.gov The development of metal-free, TMSOTf-mediated (4+3) cycloadditions of alkenylindoles and alkenylpyrroles highlights a strategy that could be adapted for derivatives of this compound to create complex cyclohepta-fused aromatic systems. uchicago.edu

Annulation reactions, which involve the formation of a new ring onto an existing one, represent another key strategy for building polycyclic architectures from benzaldehyde derivatives. Although specific examples starting directly from this compound are specialized, the principles are well-established for related aromatic amides. For example, transition metal-catalyzed C-H activation and annulation of N-alkoxybenzamides with alkynes is an effective method for constructing isoquinolone frameworks. This demonstrates how the core benzoyl structure can be elaborated into fused heterocyclic systems.

Introduction of Additional Functional Groups

The inherent substitution of the this compound ring directs the position of newly introduced functional groups, allowing for controlled synthesis of polysubstituted aromatic compounds.

The introduction of halogen or nitro groups onto the aromatic ring significantly alters its electronic properties and provides a chemical handle for further modifications, such as cross-coupling reactions.

Halogenation: The electron-donating dimethylamino and methyl groups are activating and ortho-, para-directing. The aldehyde group is deactivating and meta-directing. The combined influence of these groups directs electrophilic substitution. For instance, bromination of 4-(dimethylamino)benzaldehyde leads to substitution at the 3-position, ortho to the powerful dimethylamino directing group.

Nitration: The nitration of benzaldehyde using mixed nitric and sulfuric acid is a well-known process. researchgate.netresearchgate.net The aldehyde group directs the incoming nitro group primarily to the meta position. However, in this compound, the strong activating effect of the dimethylamino group at position 4 and the methyl group at position 3 will dominate, directing the nitro group to the available ortho and para positions relative to the dimethylamino group (positions 2 and 6).

Table 2: Known Halogenated and Nitrated Derivatives of Substituted Dimethylaminobenzaldehydes

| Parent Compound | Reaction | Product |

|---|---|---|

| 4-(Dimethylamino)benzaldehyde | Bromination | 3-Bromo-4-(dimethylamino)benzaldehyde |

| 4-(Dimethylamino)benzaldehyde | Nitration | 4-(Dimethylamino)-3-nitrobenzaldehyde |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org Halogenated derivatives of this compound, such as its bromo- or chloro-analogs, are ideal substrates for these transformations. nih.gov

The Suzuki-Miyaura coupling, for example, reacts an aryl halide with an organoboron compound (like a boronic acid) to form a biaryl structure. nih.gov This reaction has broad applications, including the synthesis of polymers and pharmaceuticals. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands can significantly enhance the efficiency of these couplings, allowing even less reactive aryl chlorides to participate. nih.gov Other important reactions include the Heck, Stille, Negishi, and Sonogashira couplings, which provide diverse methods for introducing new substituents onto the aromatic ring. rsc.orguwindsor.ca

Table 3: Illustrative Palladium-Catalyzed Cross-Coupling Reactions This table shows potential transformations using a halogenated derivative of this compound as a substrate.

| Reaction Name | Substrate 1 | Substrate 2 | Palladium Catalyst/Ligand | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Halogenated this compound | Phenylboronic acid | Pd(OAc)₂, Dialkylbiaryl phosphine | Biaryl derivative nih.gov |

| Heck | Halogenated this compound | Alkene (e.g., Styrene) | Pd(OAc)₂ | Alkenyl-substituted derivative rsc.org |

| Sonogashira | Halogenated this compound | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl-substituted derivative rsc.org |

Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. For 4-(Dimethylamino)-3-methylbenzaldehyde, which has the molecular formula C₁₀H₁₃NO chemicalbook.comsigmaaldrich.com, the theoretical exact mass can be calculated. This value is fundamental for its unambiguous identification in complex mixtures.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO |

| Monoisotopic Mass | 163.0997 g/mol |

Data derived from chemical formula.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS spectra for this compound are not widely published, the fragmentation pattern can be predicted based on its structure and data from similar compounds like 4-(Dimethylamino)benzaldehyde (B131446). nih.govmassbank.eu The primary fragmentation pathways would likely involve the cleavage of the aldehyde and dimethylamino groups.

Expected key fragmentations include:

Loss of a methyl radical (-•CH₃): A common fragmentation for N,N-dimethylanilines.

Loss of a formyl radical (-•CHO): Cleavage of the aldehyde group.

Formation of a stable benzylic cation: Subsequent rearrangements can lead to characteristic aromatic fragment ions.

For the related compound 4-(Dimethylamino)benzaldehyde, prominent peaks in its positive ion mode MS/MS spectrum include m/z 122, 121, 120, and 107, corresponding to various fragmentation pathways. massbank.eu

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, investigates the electronic transitions within a molecule, providing information about its conjugated systems and energy levels.

Analysis of Electronic Transitions and Energy Levels

The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within the substituted aromatic system. The presence of the electron-donating dimethylamino group and the electron-withdrawing aldehyde group creates a strong intramolecular charge-transfer (ICT) system.

The primary transitions observed are:

π → π* Transition: An intense absorption band, typically at longer wavelengths, arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. This transition is responsible for the strong color of many similar dyes. wikipedia.org

n → π* Transition: A less intense absorption band resulting from the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the amino group) to a π* antibonding orbital. libretexts.org

Molecules with strong ICT character, such as this one, often exhibit fluorescence, where the molecule emits light upon relaxation from an excited electronic state. The energy difference between the absorption and emission maxima is known as the Stokes shift, which can be significant for polar molecules that undergo geometric relaxation in the excited state. nih.gov

Solvent Effects on Spectroscopic Properties

The spectroscopic properties of this compound are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can significantly alter the energy levels of the ground and excited states, causing shifts in the absorption maxima. ijcce.ac.irsciencepublishinggroup.com

Bathochromic (Red) Shift: For the intense π → π* transition, increasing solvent polarity is expected to cause a shift to longer wavelengths (a red shift). This occurs because the excited state has a more pronounced charge-separated (polar) character than the ground state and is therefore stabilized to a greater extent by polar solvents. libretexts.orgsciencepublishinggroup.com

Hypsochromic (Blue) Shift: Conversely, the weaker n → π* transition typically undergoes a shift to shorter wavelengths (a blue shift) in polar, protic solvents. This is due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with the solvent, which increases the energy required for the transition. libretexts.org

Table 2: Predicted Solvatochromic Shifts for this compound

| Transition Type | Solvent Polarity | Predicted Shift | Reason for Shift |

|---|---|---|---|

| π → π* | Increasing | Bathochromic (Red) | Stabilization of the polar excited state |

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods provide information about electronic and molecular structure, X-ray crystallography offers a definitive view of the molecule's three-dimensional arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal Packing and Intermolecular Interactions

A crystal structure for the specific isomer this compound is not publicly documented in the search results. However, the crystal structure of the closely related parent compound, 4-(Dimethylamino)benzaldehyde (DMABA), has been determined and provides valuable insight into the likely solid-state packing. nih.govresearchgate.net

The analysis of DMABA reveals that the crystal lattice is stabilized by a network of weak intermolecular forces:

C–H···O Hydrogen Bonds: These interactions link molecules into chains within the crystal structure. nih.gov

C–H···π Interactions: An interaction between a hydrogen atom of one molecule and the π-system of an adjacent molecule further links the molecular units. nih.gov

In the crystal structure of DMABA, the aldehyde and dimethylamino groups are nearly coplanar with the benzene (B151609) ring, facilitating electronic conjugation. nih.govresearchgate.net It is reasonable to expect that this compound would exhibit similar types of intermolecular interactions, though the additional methyl group would influence the specific packing arrangement.

Table 3: Crystallographic Data for 4-(Dimethylamino)benzaldehyde (DMABA)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₁₁NO | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/n | nih.govresearchgate.net |

| a (Å) | 10.356 (6) | researchgate.net |

| b (Å) | 7.686 (4) | researchgate.net |

| c (Å) | 20.8434 (13) | researchgate.net |

| β (°) | 96.808 (13) | researchgate.net |

| Volume (ų) | 1647.4 (12) | researchgate.net |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(Dimethylamino)benzaldehyde (DMABA) |

| 4-fluoroaniline |

| 4-hydroxybenzaldehyde |

| 2,2,6,6-tetramethyl-4-hydroxypiperidine |

| 2,2,6,6-tetramethyl-4-aminopiperidine |

| Anthracene |

| Poly(methyl methacrylate) |

| Polystyrene |

| Poly(vinyl chloride) |

| 4-(dimethylamino)benzonitrile (DMABN) |

| 6-phenyl-1,3,5-triazine-2,4-diamine |

| Syringaldehyde |

| 3,4,5-trimethoxybenzaldehyde |

| Veratraldehyde |

| p-aminoacetanilide |

| p-nitroaniline |

| 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone |

| 4,4'-diaminodiphenylmethane |

| 2-hydroxy-3-methoxybenzaldehyde |

| 4-hydroxy-3-methoxybenzaldehyde |

| 2-(4-(dimethylamino)benzylideneamino)-3-aminomaleonitrile |

| Diaminomaleonitrile |

| 3-methyl-2-butenal |

| trans-2-methyl-2-butenal |

| Hexanal |

| 2-hexanone |

| 4-methyl-2-pentanone |

| Butanal |

| Isopentanal |

| 2-butanone |

| 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene |

| 4-mercapto-4-(phenylamino)-3-((4-phenylazo-phenyl)azo)but-3-en-2-one |

| Tris[4-(diethylamino)phenyl]amine (TDAPA) |

| 4-(Dimethylamino)-3-fluorobenzaldehyde |

| 4-nitrophenol (B140041) |

| Benzene |

| Acetonitrile |

| Cyclohexane |

| 4-Methylbenzaldehyde |

| 2-Methylbenzaldehyde |

| 4-tert-Butylbenzaldehyde |

| 4-Formylbenzonitrile |

Conformational Preferences in the Solid State

The precise three-dimensional arrangement of molecules in the crystalline state, known as the solid-state conformation, is dictated by a delicate balance of intramolecular and intermolecular forces. While direct crystallographic data for this compound is not extensively documented in publicly accessible literature, significant insights into its likely conformational preferences and intermolecular interactions can be derived from the detailed structural analysis of closely related compounds.

A highly relevant analogue is 4-(dimethylamino)-3-methylphenyl N-methylcarbamate, also known as Aminocarb. This molecule shares the identical substituted aromatic core, providing a strong model for the intermolecular interactions driven by the 4-(dimethylamino)-3-methylphenyl moiety. The crystal structure of Aminocarb reveals a wave-like three-dimensional network stabilized by a combination of strong hydrogen bonds and weaker contacts. nih.gov

An electrostatic potential map of Aminocarb highlights the molecule's reactive sites, which are crucial for understanding its binding and interaction behavior. nih.gov The understanding of these structural features and interaction energies in Aminocarb offers a valuable framework for predicting the solid-state behavior of this compound. The substitution of the N-methylcarbamate group with an aldehyde group would alter the specific hydrogen bonding capabilities. The aldehyde oxygen would act as a hydrogen bond acceptor, likely participating in C—H⋯O interactions, which are common organizing motifs in the crystal structures of benzaldehyde (B42025) derivatives.

The table below summarizes key crystallographic and interaction data for the related compound Aminocarb, which serves as a proxy for understanding the solid-state characteristics of the 4-(dimethylamino)-3-methylphenyl fragment.

| Parameter | Value (for Aminocarb) | Reference |

| Compound | 4-(dimethylamino)-3-methylphenyl N-methylcarbamate | nih.gov |

| Molecular Formula | C₁₁H₁₆N₂O₂ | nih.gov |

| Key Intermolecular Interactions | N—H⋯O hydrogen bonds, C—H⋯π contacts | nih.gov |

| Dominant Interaction Energies | Electrostatic and Dispersion | nih.gov |

| N—H⋯O Interaction Energy | -29.37 kJ mol⁻¹ | nih.gov |

| Dominant Hirshfeld Contacts | O⋯H, C⋯H, H⋯H | nih.gov |

This detailed analysis of a closely related structure provides a robust, albeit indirect, understanding of the conformational preferences that this compound is likely to adopt in the solid state, governed by a combination of hydrogen bonding, π-interactions, and steric effects.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orggithub.io It has become a primary tool in computational chemistry due to its favorable balance between accuracy and computational cost. wikipedia.orgarxiv.org DFT calculations are based on the principle that the energy of a system is a functional of the electron density. nih.govcmu.edu

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. arxiv.org For molecules like 4-(Dimethylamino)-3-methylbenzaldehyde, this analysis predicts stable conformations and provides optimized geometrical parameters such as bond lengths and angles.

While specific DFT studies on this compound are not prevalent in the literature, extensive research on the closely related compound 4-(Dimethylamino)benzaldehyde (B131446) (DMABA) offers valuable insights. conicet.gov.ar Studies on DMABA using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, have been performed to determine its optimized molecular structure. conicet.gov.ar The planarity of the 4-(dimethylamino)benzaldehyde structure can be attributed to a resonance structure involving an sp2 hybridized nitrogen atom. mdpi.com The potential energies associated with the rotation around key dihedral angles can also be calculated to evaluate thermodynamic parameters for different transitions. conicet.gov.ar

Table 1: Selected Optimized Geometrical Parameters for 4-(Dimethylamino)benzaldehyde (DMABA) calculated at the B3LYP/6-31G(d,p) level.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C7=O8 | 1.22 Å |

| C1-C7 | 1.47 Å | |

| C4-N9 | 1.37 Å | |

| N9-C10 | 1.46 Å | |

| Bond Angle | C2-C1-C7 | 122.9° |

| C6-C1-C7 | 120.3° | |

| C1-C7=O8 | 122.9° | |

| Dihedral Angle | C2-C1-C7-O8 | 179.9° |

| Data sourced from a study on 4-(Dimethylamino)benzaldehyde. conicet.gov.ar |

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic properties and chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability and reactivity. conicet.gov.ar

For the related molecule DMABA, HOMO and LUMO analysis has been used to evaluate its molecular properties. conicet.gov.ar The HOMO is typically localized over the dimethylamino group and the benzene (B151609) ring, indicating this region is the primary site for electron donation. The LUMO is generally distributed over the benzaldehyde (B42025) portion of the molecule, particularly the carbonyl group, which acts as the electron-accepting site. conicet.gov.ar This charge transfer character from the amino group to the carbonyl group is a key feature of such molecules.

Table 2: Calculated FMO Energies for 4-(Dimethylamino)benzaldehyde (DMABA).

| Parameter | B3LYP/6-31G(d,p) |

| HOMO Energy | -5.59 eV |

| LUMO Energy | -1.54 eV |

| HOMO-LUMO Gap (ΔE) | 4.05 eV |

| Data sourced from a study on 4-(Dimethylamino)benzaldehyde. conicet.gov.ar |

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical method, providing a strong basis for assigning experimental IR and Raman spectra. conicet.gov.arnih.gov Studies on both 4-(Dimethylamino)benzaldehyde and 3,4-dimethylbenzaldehyde (B1206508) have shown excellent agreement between scaled DFT-calculated frequencies and experimental FT-IR and FT-Raman spectra. mdpi.comnih.gov For instance, in DMABA, the characteristic C=O stretching vibration is a prominent band in the IR spectrum. conicet.gov.ar

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in Benzaldehyde Derivatives.

| Vibrational Mode | 4-(Dimethylamino)benzaldehyde (Experimental) conicet.gov.ar | 4-(Dimethylamino)benzaldehyde (Calculated) conicet.gov.ar | 3,4-Dimethylbenzaldehyde (Experimental) nih.gov | 3,4-Dimethylbenzaldehyde (Calculated) nih.gov |

| C=O Stretch | 1663 | 1678 | 1698 | 1705 |

| CH Stretch (Aldehyde) | 2722 | 2734 | 2818 | 2825 |

| Ring C-C Stretch | 1594 | 1599 | 1606 | 1611 |

| C-N Stretch | 1368 | 1370 | N/A | N/A |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. conicet.gov.ar For DMABA, TD-DFT calculations have been performed in both the gas phase and in solvents like ethanol (B145695) to simulate the UV-Vis spectrum, correlating well with experimental data. conicet.gov.ar

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts are also possible, typically using methods like Gauge-Independent Atomic Orbital (GIAO). While specific computational NMR studies on this compound are scarce, experimental ¹H and ¹³C NMR data for related benzaldehydes are available and serve as a benchmark for future computational work. rsc.orghmdb.cascispace.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a detailed view of the time-dependent behavior of a molecular system. nih.govnih.gov By solving Newton's equations of motion, MD simulations can model conformational changes, solvent effects, and intermolecular interactions over time, offering insights that are often inaccessible through static calculations. nih.gov

MD simulations are ideal for exploring the conformational landscape of flexible molecules like this compound. lumenlearning.com Key aspects to study include the rotation of the dimethylamino and aldehyde groups relative to the benzene ring. The planarity of the molecule can be influenced by its environment. mdpi.com

Solvent effects are critical to the behavior of polar molecules. MD simulations can explicitly model the surrounding solvent molecules, providing a realistic picture of solute-solvent interactions. For related molecules like 4-dimethylaminobenzonitrile (DMABN), studies have shown that polar protic solvents can form hydrogen bonds, significantly influencing the properties of its charge-transfer excited states. nih.gov Similar effects would be expected for this compound, where solvents could interact with the carbonyl oxygen and the dimethylamino nitrogen, affecting conformational preferences and electronic properties.

In the solid state or in concentrated solutions, intermolecular interactions dictate how molecules pack and aggregate. MD simulations can be used to study these phenomena. Furthermore, computational techniques like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in crystal structures. nih.govconicet.gov.ar

Studies on Schiff bases derived from 4-dimethylaminobenzaldehyde reveal a variety of important intermolecular interactions, including strong and weak hydrogen bonds (e.g., N-H···N, N-H···O), C-H···π interactions, and π-π stacking. nih.govconicet.gov.ar Lattice energy calculations on these related systems indicate that dispersion forces are the major contributors to packing stabilization, with electrostatic interactions also playing a significant role. nih.gov For this compound, one would expect similar interactions, such as C-H···O hydrogen bonds involving the aldehyde group and potential π-π stacking between aromatic rings, to govern its aggregation and crystal packing.

Reaction Pathway Modeling and Transition State Characterization

The study of chemical reactions through computational modeling is a cornerstone of modern chemistry, allowing for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states. For derivatives of benzaldehyde, such as this compound, Density Functional Theory (DFT) is a commonly employed method to elucidate reaction pathways.

While specific research on the reaction pathways of this compound is not extensively documented in publicly available literature, the computational methodologies applied to analogous compounds provide a clear framework for how such studies would be conducted. For instance, the reaction mechanisms of various benzaldehyde derivatives have been successfully investigated using DFT calculations at specific levels of theory, such as B3LYP with a 6-31+G(d) basis set. researchgate.netnih.gov These studies typically identify multiple transition states within a proposed reaction pathway. researchgate.netnih.gov

For a given reaction of this compound, a computational study would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates and transition states are optimized to find their lowest energy conformations.

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for stable molecules and intermediates) or first-order saddle points (for transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that a transition state connects the correct reactants and products, an IRC calculation is performed.

A hypothetical reaction pathway for the condensation of this compound with an amine, for example, would likely involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine. Computational modeling could precisely map the energy changes throughout this process, identifying the energy barriers for each step. The presence of the electron-donating dimethylamino group and the methyl group would be expected to influence the electron density of the aromatic ring and the carbonyl group, thereby affecting the reaction energetics compared to unsubstituted benzaldehyde.

In a study of the reaction between various substituted benzaldehydes and 4-amine-4H-1,2,4-triazole, researchers identified three distinct transition states corresponding to hydrogen transfer, internal rearrangement, and water elimination. researchgate.net A similar approach could be applied to reactions involving this compound to understand its reactivity in detail.

Table 1: Representative Energy Barriers for a Hypothetical Reaction of a Substituted Benzaldehyde

| Transition State | Description | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| TS1 | Nucleophilic attack and proton transfer | 15-20 |

| TS2 | Conformational rearrangement | 5-10 |

| TS3 | Dehydration step | 25-30 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from reaction pathway modeling. Actual values would depend on the specific reaction and level of theory used.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable in medicinal chemistry and materials science for predicting the activity of novel compounds and for guiding the design of more potent or effective molecules.

For derivatives of this compound, a QSAR or QSPR study would involve synthesizing a library of related compounds with variations in their substituents. The biological activity (e.g., enzyme inhibition, antimicrobial activity) or a specific property (e.g., solubility, toxicity) of these derivatives would then be measured experimentally. Subsequently, a wide range of molecular descriptors would be calculated for each derivative. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity, etc.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and hydrophobic parameters (e.g., logP).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that relates the calculated descriptors to the observed activity or property.

Studies on other benzaldehyde derivatives have successfully employed QSAR to understand their inhibitory activities against various enzymes. For example, a QSAR study on a series of benzaldehyde derivatives as inhibitors of phenoloxidase identified that the hydrophobicity of the substituent at the para position played a major role in their inhibitory activity. nih.gov Another 3D-QSAR study on benzaldehyde thiosemicarbazone derivatives also yielded robust models that could guide the design of new inhibitors. nih.govsigmaaldrich.com

A hypothetical QSAR model for a series of this compound derivatives with antimicrobial activity might look like the following equation:

pMIC = c₀ + c₁logP + c₂HOMO + c₃*ASA

Where:

pMIC is the negative logarithm of the minimum inhibitory concentration.

logP is a measure of hydrophobicity.

HOMO is the energy of the highest occupied molecular orbital, an electronic descriptor.

ASA is the accessible surface area, a steric descriptor.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies of Benzaldehyde Derivatives

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Governs electrostatic interactions and reactivity. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Relates to the size and shape of the molecule and its fit into a binding site. |

| Hydrophobic | LogP, Water-Accessible Surface Area | Influences membrane permeability and hydrophobic interactions. |

Design of Novel Derivatives through Virtual Screening

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This method can significantly accelerate the discovery of new drug candidates by reducing the number of compounds that need to be synthesized and tested in the lab.

For this compound, virtual screening could be employed to design novel derivatives with enhanced biological activity. The process would typically begin with identifying a biological target of interest. The three-dimensional structure of this target, which can be obtained from experimental methods like X-ray crystallography or through homology modeling, is then used for the screening.

The virtual screening process for designing derivatives of this compound would involve these key steps:

Library Generation: A virtual library of derivatives would be created by computationally modifying the structure of this compound. This could involve adding, removing, or substituting various functional groups at different positions on the molecule.

Molecular Docking: Each compound in the virtual library is then "docked" into the active site of the biological target. Docking algorithms predict the preferred orientation and conformation of the ligand when it binds to the receptor and estimate the binding affinity, often expressed as a scoring function.

Hit Selection and Refinement: The top-scoring compounds, or "hits," are then selected for further analysis. This may involve more rigorous computational methods, such as molecular dynamics simulations, to better predict their binding stability and interactions.

Synthesis and Experimental Validation: The most promising candidates identified through virtual screening are then synthesized and their biological activity is tested experimentally to validate the computational predictions.

For example, if the goal were to design novel inhibitors of a specific enzyme, a virtual library of this compound derivatives would be docked into the enzyme's active site. The docking scores would help identify which modifications to the parent compound are most likely to improve binding.

Table 3: A Hypothetical Virtual Screening Workflow for Designing Novel this compound Derivatives

| Step | Description | Tools/Methods |

|---|---|---|

| 1. Target Preparation | Obtaining and preparing the 3D structure of the biological target. | Protein Data Bank (PDB), Homology Modeling Software |

| 2. Library Design | Creating a virtual library of this compound derivatives. | Chemical drawing software, library enumeration tools |

| 3. Molecular Docking | Predicting the binding mode and affinity of each derivative to the target. | AutoDock, Glide, GOLD |

| 4. Scoring and Ranking | Ranking the derivatives based on their predicted binding affinity. | Docking scoring functions |

| 5. Post-Screening Analysis | Further computational analysis of the top-ranked hits. | Molecular Dynamics (MD) simulations, MM-PBSA/GBSA |

Applications in Advanced Materials Science

Development of Fluorescent Probes and Sensors

The inherent photophysical properties of aromatic aldehydes with amino substituents provide a foundation for their use in creating sophisticated sensing and imaging tools. These molecules can be engineered to exhibit changes in their fluorescence characteristics in response to specific analytes or environmental conditions.

Chemodosimeters and Ion Sensors

While direct applications of 4-(Dimethylamino)-3-methylbenzaldehyde as a chemodosimeter are not extensively documented, the closely related compound 4-(Dimethylamino)benzaldehyde (B131446) (DABD) has been successfully utilized as an optical sensor for metal ions. In one study, DABD was immobilized onto a chitosan (B1678972) film to create a sensor for copper(II) ions in aqueous solutions. researchgate.net The sensor operates on the principle of a change in reflectance spectra upon complexation with Cu(II) ions, with the most significant change observed at a wavelength of 736 nm. researchgate.net The optimal response was achieved at a pH of 3.0, and the sensor demonstrated a linear dynamic range for Cu(II) concentrations between 0.5×10⁻³ M and 0.4×10⁻³ M. researchgate.net

This application of a structurally similar compound suggests the potential of this compound for similar ion-sensing applications. The presence of the methyl group at the 3-position could influence the selectivity and sensitivity of the sensor by altering the electron density of the aromatic ring and the steric hindrance around the coordinating aldehyde and amino groups. Further research into the synthesis of Schiff base complexes from this compound with various receptors could lead to the development of new chemodosimeters for a range of metal ions. For instance, Schiff base complexes of 4-(Dimethylamino)benzaldehyde with compounds like 4-amino-3-hydroxy-1-naphthalene-1-sulfonic acid have been synthesized and characterized, indicating the versatility of this class of compounds in forming metal complexes. researchgate.net

Table 1: Performance of a DABD-based Optical Sensor for Copper(II)

| Parameter | Value |

| Analyte | Copper(II) (Cu²⁺) |

| Sensing Platform | 4-(Dimethylamino)benzaldehyde (DABD) immobilized on chitosan film |

| Detection Method | Optical Reflectance |

| Optimal Wavelength | 736 nm |

| Optimal pH | 3.0 |

| Linear Dynamic Range | 0.5×10⁻³ - 0.4×10⁻³ M |

| Relative Standard Deviation (n=7) | 3.5% |

pH-Responsive and Environmentally Sensitive Probes

The development of fluorescent probes that respond to changes in pH is crucial for understanding biological processes and for various industrial applications. While specific studies on this compound as a pH probe are not prevalent, the fundamental "push-pull" electronic structure of aminobenzaldehydes makes them candidates for such applications. The lone pair of electrons on the nitrogen atom of the dimethylamino group can be protonated in acidic conditions, which would significantly alter the intramolecular charge transfer (ICT) character of the molecule and, consequently, its fluorescence properties.

Research on other amino-functionalized aromatic compounds has demonstrated the viability of this approach. For example, amino-functionalized metal-organic frameworks (MOFs) have been employed as efficient and sensitive fluorescent pH sensors in aqueous environments. rsc.org These sensors exhibit pH-dependent fluorescence intensity, which can be used for quantitative pH measurements. rsc.org Similarly, novel dyes based on 1,4-diketopyrrolo-[3,4-c]pyrrole (DPP) have been synthesized to act as fluorescent pH indicators, with their sensitivity arising from the deprotonation of lactam nitrogen atoms at high pH or photoinduced electron transfer (PET) in the presence of a phenolic group at near-neutral pH. rsc.org

The potential of this compound as a pH-responsive or environmentally sensitive probe would depend on the sensitivity of its fluorescence emission spectrum to changes in the polarity and proticity of its environment. Further investigation into its photophysical properties, including solvatochromism and fluorescence lifetime studies in different solvent systems and at varying pH levels, would be necessary to fully assess its capabilities in this area.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Organic light-emitting diodes (OLEDs) are a major focus of research in display and lighting technology due to their high efficiency, flexibility, and color tunability. rsc.org The performance of an OLED is heavily dependent on the properties of the organic materials used in its various layers. sigmaaldrich.comossila.com

Electron-Transporting and Hole-Blocking Materials

In a typical OLED structure, an emissive layer is sandwiched between a hole-transporting layer (HTL) and an electron-transporting layer (ETL). sigmaaldrich.com For efficient device performance, the flow of holes and electrons to the emissive layer must be balanced. This often requires the use of hole-blocking materials (HBMs) at the interface of the emissive and electron-transporting layers to prevent holes from leaking into the ETL, and electron-blocking materials at the emissive/hole-transporting layer interface.

Materials with good electron-transporting capabilities are typically electron-deficient, while hole-transporting materials are electron-rich. While there is no specific research found on the use of this compound as an electron-transporting or hole-blocking material, its molecular structure provides some insights. The presence of the electron-donating dimethylamino group makes the molecule relatively electron-rich, which is a characteristic more commonly associated with hole-transporting materials. However, its suitability would depend on its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels relative to other materials in the OLED stack.

Chromophores for Tunable Emission

The color of light emitted from an OLED is determined by the emissive material, which is often a fluorescent or phosphorescent dopant within a host material in the emissive layer. The design of new chromophores with tunable emission wavelengths is a key area of research for achieving full-color displays.

This compound possesses a donor-pi-acceptor (D-π-A) structure, which is a common motif for fluorescent dyes. The intramolecular charge transfer from the dimethylamino group to the aldehyde group upon photoexcitation is responsible for its fluorescence. The emission wavelength can often be tuned by modifying the chemical structure. The introduction of the methyl group at the 3-position, adjacent to the dimethylamino group, can influence the electronic and steric properties of the molecule, potentially leading to shifts in the emission spectrum compared to the parent compound, 4-(Dimethylamino)benzaldehyde.